molecular formula C19H25N3O2 B11159194 3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one

3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one

Cat. No.: B11159194
M. Wt: 327.4 g/mol
InChI Key: PTUSIPZTFSEWCQ-UHFFFAOYSA-N
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Description

3-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a quinazolinone core with a piperidine substituent, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Substituent: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, the reaction of a halogenated quinazolinone with piperidine under basic conditions can yield the desired product.

    Oxidation and Functionalization: The final step involves the oxidation of the intermediate to introduce the oxo group and further functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production of 3-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]-3,4-DIHYDROQUINAZOLIN-4-ONE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the quinazolinone or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

3-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

Uniqueness

3-[6-OXO-6-(PIPERIDIN-1-YL)HEXYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of the quinazolinone core and piperidine substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

3-(6-oxo-6-piperidin-1-ylhexyl)quinazolin-4-one

InChI

InChI=1S/C19H25N3O2/c23-18(21-12-7-2-8-13-21)11-3-1-6-14-22-15-20-17-10-5-4-9-16(17)19(22)24/h4-5,9-10,15H,1-3,6-8,11-14H2

InChI Key

PTUSIPZTFSEWCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCCCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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